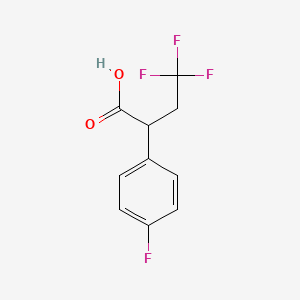

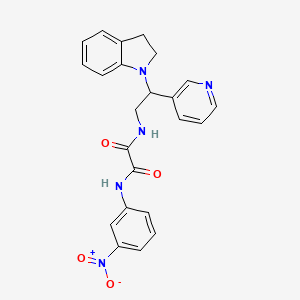

![molecular formula C16H15N5O B2509512 4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 2034363-74-9](/img/structure/B2509512.png)

4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms . The presence of these heterocyclic rings suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and pyrazole rings, along with a cyano group (-CN) and an amide group (CONH2). The exact structure would need to be determined using techniques such as NMR spectroscopy .Scientific Research Applications

Synthetic Methodologies and Heterocyclic Synthesis

Efficient Synthesis of Tetrahydrobenzo[b]pyran Derivatives : A basic ionic liquid facilitated the synthesis of 4H-benzo[b]pyran derivatives through a one-pot condensation process. This method highlights the role of green chemistry in synthesizing heterocyclic compounds, potentially applicable to derivatives of 4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide (Ranu, Banerjee, & Roy, 2008).

Novel Heterocyclic Compounds for Insecticidal Activity : Research involving the synthesis of novel heterocycles incorporating a thiadiazole moiety aimed at assessing insecticidal activity against cotton leafworm demonstrates the potential agricultural applications of complex heterocyclic compounds (Fadda et al., 2017).

Antimicrobial and Antifungal Activity : A study on the efficient synthesis of 1H-imidazo[1,2-b]pyrazole via a sequential one-pot strategy evaluated the synthesized compounds for their antimicrobial activity, showcasing the pharmaceutical relevance of imidazo[1,2-b]pyrazole derivatives (Babariya & Naliapara, 2017).

Biological Activities

Cytotoxic Activities : The cytotoxicity and utility of 1-indanone in synthesizing new heterocycles have been explored, providing valuable insights into the development of potential anticancer agents (Hegazi et al., 2010).

Antitumor Activities : The synthesis of novel imidazotetrazinones and related bicyclic heterocycles probes the mode of action of antitumor drugs like temozolomide, indicating the therapeutic potential of imidazole and pyrazole derivatives (Clark et al., 1995).

Mechanism of Action

Target of Action

The primary target of the compound 4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is the PI3K/AKT/mTOR signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Mode of Action

The compound interacts with its targets by inhibiting the phosphorylation of AKT and S6 proteins . This regulation of the PI3K/AKT/mTOR signaling pathway results in remarkable antiproliferative activities against certain cells .

Biochemical Pathways

The affected pathway is the PI3K/AKT/mTOR signaling pathway . The downstream effects of this pathway include the control of cell growth, proliferation, and apoptosis . By inhibiting this pathway, the compound can effectively control the growth of certain cells .

Pharmacokinetics

The compound’s high solubility in water and other polar solvents suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include significant anti-proliferative activity, especially against non-small cell lung cancer A549 and H460 cells . The compound shows mTOR inhibitory activity with IC50 of 0.067 μM and 0.062 μM, respectively .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the polarity of the solvent . Additionally, storage conditions such as keeping the compound in a dark place and under an inert atmosphere can also influence its stability .

Properties

IUPAC Name |

4-cyano-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-12-10-15-20(8-9-21(15)19-12)7-6-18-16(22)14-4-2-13(11-17)3-5-14/h2-5,8-10H,6-7H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSLLOXDBOJZBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

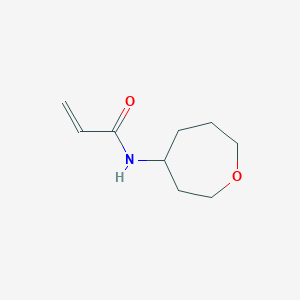

![N-(4-methylbenzyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2509430.png)

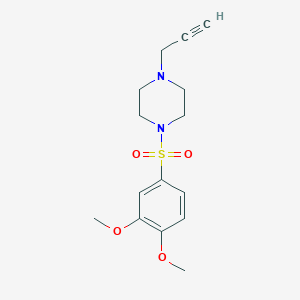

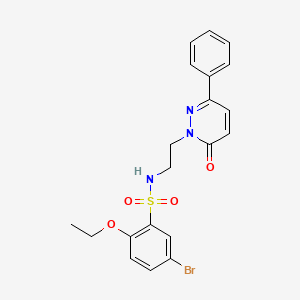

![1-(3,4-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2509431.png)

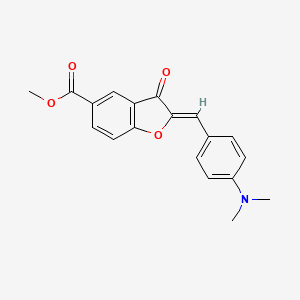

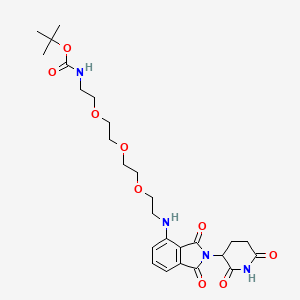

![2-[2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2509432.png)

![3-ethyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509434.png)

![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2509435.png)

![2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene](/img/structure/B2509436.png)

![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine](/img/structure/B2509439.png)